molecular formula C8H19N3 B7871292 N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Cat. No.: B7871292
M. Wt: 157.26 g/mol
InChI Key: OIXQSAZRZSGQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the chemical formula C8H19N3, is known for its unique structural properties that make it valuable in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the reaction of 1-methylpyrrolidine with ethylenediamine under controlled conditions. The process may include steps such as:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines .

Scientific Research Applications

N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N1-methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine: Known for its unique structural properties and versatility.

    1-methylpyrrolidine: A precursor in the synthesis of this compound.

    Ethylenediamine: Another precursor used in the synthesis process.

Uniqueness

This compound stands out due to its ability to undergo a variety of chemical reactions and its wide range of applications in different fields. Its structural features make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N'-methyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQSAZRZSGQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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